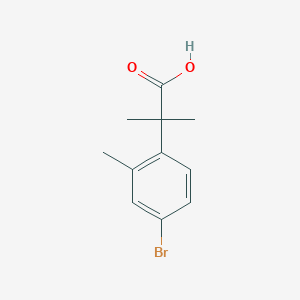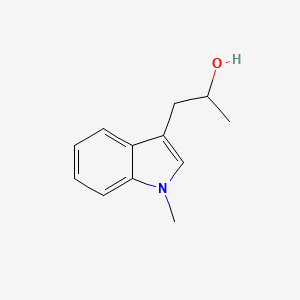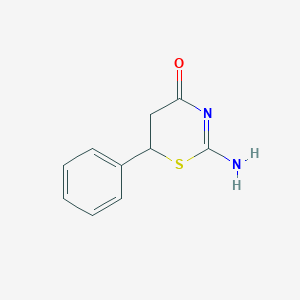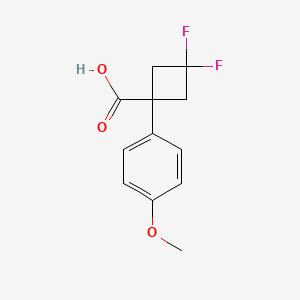![molecular formula C13H20N2O2 B13533187 tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-6-methylbenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and ease of removal make it an ideal choice for large-scale synthesis .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine for further reactions. The stability of the tert-butyl carbamate group is due to the formation of a stable tert-butyl cation during the cleavage process .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
- tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate]
- tert-Butyl N-[(2-hydroxyethyl)carbamate]
Comparison:
- tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate has a bromine atom, which can introduce additional reactivity and potential for further functionalization .
- tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate] has a methyl group on the amine, which can affect its steric and electronic properties .
- tert-Butyl N-[(2-hydroxyethyl)carbamate] has a hydroxyl group, making it more hydrophilic and potentially more reactive in aqueous environments .
The uniqueness of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it highly useful in various synthetic applications.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-5-7-11(14)10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Clé InChI |
ZWKXEYNTYUJZTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


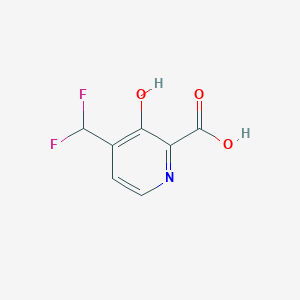
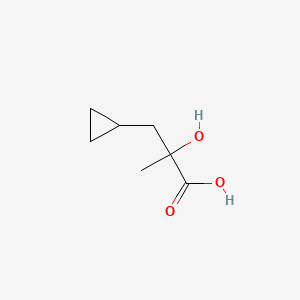
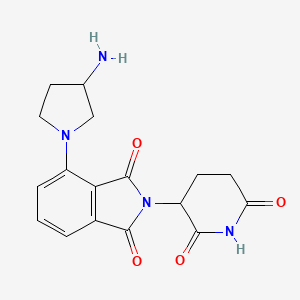


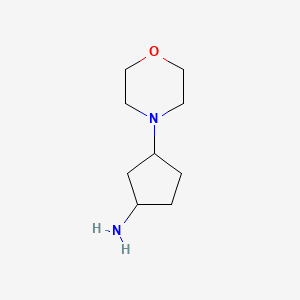
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
